molecular formula C21H13ClFNO3 B15099536 (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B15099536
M. Wt: 381.8 g/mol
InChI Key: GPOMPAPNJCQWKD-JMIUGGIZSA-N
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Description

This compound is a benzofuran derivative characterized by a benzofuran core substituted with a 2-chloro-6-fluorobenzyl ether group and a pyridin-4-ylmethylidene moiety at the C2 position . Its stereochemistry (2Z) ensures that substituents on either side of the double bond are oriented syn-periplanar, influencing its interactions with biological targets.

Properties

Molecular Formula

C21H13ClFNO3

Molecular Weight

381.8 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13ClFNO3/c22-17-2-1-3-18(23)16(17)12-26-14-4-5-15-19(11-14)27-20(21(15)25)10-13-6-8-24-9-7-13/h1-11H,12H2/b20-10-

InChI Key

GPOMPAPNJCQWKD-JMIUGGIZSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridinyl group, and the attachment of the chlorofluorobenzyl moiety. Common reagents used in these reactions include halogenated benzyl compounds, pyridine derivatives, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction may produce simpler benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of benzofuran compounds are explored for their potential to treat various diseases. The specific compound may be evaluated for its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and chemical reactivity can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and core structures. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Key Differences vs. Target Compound
(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one 4-chlorobenzyl ether, pyridin-3-yl group Moderate antimicrobial activity Pyridine substitution (3-yl vs. 4-yl) and benzyl halogen position (4-Cl vs. 2-Cl-6-F)
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one 2-chlorobenzyl ether, pyridin-4-yl group Anticancer, antimicrobial Lacks fluorine atom; benzyl group has Cl at position 2 only
(2Z)-6-hydroxy-2-(4-chlorobenzylidene)-1-benzofuran-3(2H)-one 4-chlorobenzylidene, hydroxy group Moderate antioxidant activity Lacks pyridine and ether substituents; reduced bioactivity diversity
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one Benzodioxin core, 2-fluorobenzyl ether Enhanced selectivity in biological targets Benzodioxin moiety instead of pyridine; different halogen arrangement
(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one Dichlorobenzylidene, pyrrolidine Neuroprotective effects Additional pyrrolidine substituent; no pyridine or ether groups

Key Findings from Comparative Studies

Halogenation Effects: The 2-chloro-6-fluorobenzyl group in the target compound may enhance binding affinity compared to mono-halogenated analogs (e.g., 4-chloro or 2-chloro derivatives) due to increased electronegativity and steric effects .

Pyridine vs. Benzodioxin Cores :

  • Pyridine-containing analogs (e.g., ) exhibit broader antimicrobial activity compared to benzodioxin-based compounds (e.g., ), likely due to pyridine’s ability to participate in hydrogen bonding and π-π stacking .

Substituent Position and Bioactivity :

  • Pyridin-4-yl substitution (target compound) vs. pyridin-3-yl (): The 4-yl position may enhance interaction with nicotinic acetylcholine receptors or kinases, while 3-yl derivatives show weaker binding .
  • Hydroxy groups (e.g., ) reduce lipid solubility, limiting membrane permeability compared to ether-linked substituents in the target compound .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClFO3C_{19}H_{15}ClFO_3 with a molecular weight of approximately 353.77 g/mol. The compound features a benzofuran core substituted with a pyridine moiety and a chloro-fluorobenzyl ether group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that modifications in the benzofuran structure can enhance efficacy against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity (Zone of Inhibition in mm)Pathogen Targeted
Compound A25Staphylococcus aureus
Compound B20Escherichia coli
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one TBDTBD

Anticancer Properties

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through caspase activation pathways . For instance, a related compound was observed to upregulate caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells.

Case Study: Induction of Apoptosis

A study investigated the effects of various benzofuran derivatives on cancer cell lines. The results indicated that modifications in the substituents significantly affected the apoptotic activity:

  • Compound X : Induced 70% apoptosis in HepG2 cells.
  • (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one : Expected to show similar or enhanced activity due to structural similarities.

Enzyme Inhibition

The compound's interaction with specific enzymes has also been studied. Inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) have been reported for related compounds, suggesting potential applications in treating neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

Compound NameAChE IC50 (µM)MAO IC50 (µM)
Compound A0.50.8
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one TBDTBD

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